O-Benzyl-L-tyrosine toluene-p-sulphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201802 | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-11-4 | |
| Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization As a Tyrosine Derivative in Synthetic Chemistry
L-Tyrosine, with its reactive phenolic hydroxyl group, presents a unique challenge in peptide synthesis. nih.gov To prevent unwanted side reactions at this site during peptide chain elongation, a protecting group is essential. O-Benzyl-L-tyrosine is a derivative where this hydroxyl group is masked by a benzyl (B1604629) ether linkage. sigmaaldrich.com This protection strategy is fundamental to controlling the regioselectivity of peptide bond formation.
The tosylate salt form, O-Benzyl-L-tyrosine toluene-p-sulphonate, is a stable, crystalline solid that is easier to purify and handle compared to the free amino acid or its ester. researchgate.net The tosylate counterion is a non-nucleophilic, weakly coordinating anion derived from the strong acid p-toluenesulfonic acid, which is a common reagent in Fischer-Speier esterification reactions used to prepare amino acid esters. tcichemicals.comtcichemicals.comorganic-chemistry.org The formation of the tosylate salt often facilitates the isolation and purification of the amino acid ester, providing a product with improved shelf-life and handling characteristics. researchgate.net
Historical Development of Protected Tyrosine Derivatives
The journey of peptide synthesis has been intrinsically linked to the development of effective protecting groups. nih.gov In the early days of peptide chemistry, unprotected tyrosine often led to undesirable side reactions. google.com The benzyl (B1604629) group was one of the early and most enduring protecting groups introduced for the hydroxyl function of tyrosine. Its relative stability to the conditions of peptide coupling and its straightforward removal by methods such as catalytic hydrogenation made it a popular choice.
The evolution of peptide synthesis from classical solution-phase methods to the revolutionary solid-phase peptide synthesis (SPPS) developed by R.B. Merrifield further solidified the importance of such protected derivatives. nih.govmasterorganicchemistry.com The two major SPPS strategies, the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) approaches, both have utilized benzyl-protected tyrosine. nih.govpeptide.com While the benzyl group is the primary protection for tyrosine in the Boc/Bzl strategy, its partial lability to trifluoroacetic acid (TFA) has made its use in the Fmoc/tBu strategy more nuanced, though still valuable for the synthesis of moderately sized peptides. peptide.com The development of various other protecting groups for tyrosine has continued, but the benzyl group remains a fundamental tool in the peptide chemist's arsenal. acs.org
Fundamental Role in Amino Acid and Peptide Synthesis Paradigms
Esterification and Salt Formation Processes
The creation of this compound is a multi-step process that hinges on the successful esterification of L-tyrosine and the subsequent formation of a stable tosylate salt.
Fischer–Speier Esterification Applications in L-Tyrosine Benzyl Ester Synthesis
The initial and crucial step in the synthesis is the formation of the benzyl ester of L-tyrosine. The Fischer–Speier esterification is a classic and widely employed method for this transformation. researchgate.netresearchgate.net This acid-catalyzed reaction involves treating the carboxylic acid group of L-tyrosine with an alcohol, in this case, benzyl alcohol, in the presence of a strong acid catalyst. p-toluenesulfonicacid-ptbba.commasterorganicchemistry.com
The mechanism of Fischer-Speier esterification proceeds through several key stages:
Protonation of the Carboxylic Acid: The acid catalyst, commonly p-toluenesulfonic acid (p-TsOH) or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.comwvu.edu
Nucleophilic Attack: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.comnumberanalytics.com
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. p-toluenesulfonicacid-ptbba.comwvu.edu
Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, a good leaving group. p-toluenesulfonicacid-ptbba.comwvu.edu
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, L-Tyrosine benzyl ester. p-toluenesulfonicacid-ptbba.comwvu.edu
This reaction is reversible, meaning the equilibrium between reactants and products must be shifted towards the product side to achieve a high yield. masterorganicchemistry.com This is typically accomplished by using an excess of one of the reactants, usually the less expensive benzyl alcohol, or by the continuous removal of water as it is formed during the reaction. masterorganicchemistry.comwvu.edu The resulting L-Tyrosine benzyl ester p-toluenesulfonate is a vital intermediate in peptide synthesis. researchgate.netprepchem.comresearchgate.net
Catalytic Approaches for O-Benzylation of L-Tyrosine
Following the protection of the carboxylic acid group, the phenolic hydroxyl group of the tyrosine side chain is benzylated. This step is critical to prevent unwanted side reactions during subsequent synthetic steps, particularly in peptide synthesis. sigmaaldrich.compeptide.com
One effective method involves the formation of a copper complex under alkaline conditions. mtu.edu In this procedure, L-Tyrosine is first treated with a copper (II) sulfate (B86663) solution in the presence of a base like sodium hydroxide (B78521). mtu.edu The formation of the copper complex protects the amino and carboxyl groups, allowing for the selective benzylation of the phenolic hydroxyl group upon the addition of benzyl bromide. mtu.edu
Another approach involves the direct O-benzylation of a pre-protected L-tyrosine derivative. For instance, N-Boc-L-tyrosine (where Boc is the tert-butyloxycarbonyl protecting group) can be reacted with benzyl bromide. peptide.comisotope.com This reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the phenoxide ion on the benzyl bromide.
The successful O-benzylation is a key step in producing O-Benzyl-L-tyrosine, the direct precursor to the final target compound. sigmaaldrich.comnih.gov
Formation of the Toluene-p-sulphonate Salt for O-Benzyl-L-tyrosine
The final step in the synthesis is the formation of the toluene-p-sulphonate (tosylate) salt of O-Benzyl-L-tyrosine. This is typically achieved by combining the Fischer-Speier esterification and salt formation into a single, efficient process. researchgate.netresearchgate.net By using p-toluenesulfonic acid (p-TsOH) not only as the catalyst for the esterification but also in a stoichiometric amount, it serves a dual purpose. researchgate.netresearchgate.net
Once the esterification of L-tyrosine with benzyl alcohol is complete, the reaction mixture contains the newly formed L-Tyrosine benzyl ester. researchgate.net The basic amino group of the ester then reacts with the strong acid, p-toluenesulfonic acid, in an acid-base reaction. This protonates the amino group, forming a stable pyridinium (B92312) p-toluenesulfonate salt. wikipedia.org
This salt, this compound, often has the advantage of being a crystalline solid, which facilitates its purification and isolation from the reaction mixture, often by simple precipitation and filtration. researchgate.netresearchgate.net This method provides a direct and straightforward route to the desired enantiopure amino acid benzyl ester tosylate salt. researchgate.net
Optimized Reaction Conditions and Solvent Systems in the Synthesis of this compound
Investigation of Non-Hazardous Solvent Alternatives
Traditionally, the synthesis of peptide derivatives has relied on solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org However, due to toxicity and environmental concerns, there is a significant drive towards identifying "green" or non-hazardous solvent alternatives. tandfonline.comrsc.org Research has shown that several greener solvents can be effective replacements in peptide synthesis. rsc.orgbiotage.com
Some promising alternatives include:
Propylene carbonate: This has been demonstrated as a viable substitute for both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME): These ethers are considered substantially less toxic than DMF and have been successfully used in solid-phase peptide synthesis. researchgate.netbiotage.com
N-Butylpyrrolidone (NBP): Despite its structural similarity to the toxic N-methylpyrrolidone (NMP), NBP is non-toxic, biodegradable, and has shown performance on par with DMF in peptide synthesis. rgdiscovery.com
Solvent Mixtures: Combinations such as anisole/N-octyl-2-pyrrolidone (NOP) and N-formylmorpholine/anisole have been identified as effective green solvent systems for solid-phase peptide synthesis. tandfonline.comrsc.org
While traditional syntheses of L-tyrosine benzyl ester p-toluenesulfonate have used hazardous solvents like benzene (B151609) and carbon tetrachloride, recent studies have successfully employed greener alternatives like cyclohexane (B81311) and 2-methyl-tetrahydrofuran (Me-THF). researchgate.net The use of high-boiling solvents like toluene (B28343) has been shown to potentially cause racemization. researchgate.netresearchgate.net
Table 1: Investigated Non-Hazardous Solvent Alternatives
| Solvent/Mixture | Key Advantages | Reference(s) |
|---|---|---|
| Propylene Carbonate | Replaces DCM and DMF; good yields | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic than DMF; high crude purity | researchgate.netbiotage.com |
| Cyclopentyl methyl ether (CPME) | Less toxic than DMF; green solvent | researchgate.netbiotage.com |
| N-Butylpyrrolidone (NBP) | Non-toxic, biodegradable; performs on par with DMF | rgdiscovery.com |
| Anisole/NOP | Solubilizes Fmoc amino acids; good resin swelling | tandfonline.com |
| N-Formylmorpholine/Anisole | Meets green solvent criteria for SPPS | rsc.org |
| Cyclohexane | Greener alternative to benzene/carbon tetrachloride | researchgate.net |
Impact of Azeotropic Distillation on Water Removal in Synthesis
As the Fischer–Speier esterification is a reversible equilibrium reaction, the removal of water is a critical factor in driving the reaction to completion and achieving high yields of the ester product. masterorganicchemistry.comnumberanalytics.com A highly effective method for this is azeotropic distillation, often utilizing a Dean-Stark apparatus. masterorganicchemistry.comnumberanalytics.comoperachem.com
This technique involves using a solvent, such as toluene or historically benzene, which forms a minimum-boiling azeotrope with water. researchgate.netchempedia.info The process works as follows:
The reaction is conducted in the chosen azeotroping solvent (e.g., toluene) at reflux temperature. operachem.com
The vapor produced, consisting of the toluene-water azeotrope, rises into the condenser of the Dean-Stark trap. masterorganicchemistry.comsciencemadness.org
The vapor condenses, and the resulting liquid collects in the graduated arm of the trap. masterorganicchemistry.com
Because water is denser than and immiscible with toluene, it separates and settles at the bottom of the trap, where its volume can be monitored to track the progress of the reaction. masterorganicchemistry.comsciencemadness.orgcorn.org
The upper toluene layer overflows and returns to the reaction flask, allowing the continuous removal of water from the reaction equilibrium. masterorganicchemistry.com
This continuous removal of a product (water) effectively shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired ester. masterorganicchemistry.com This method is particularly crucial for the efficient synthesis of amino acid esters, including L-tyrosine benzyl ester. researchgate.netnih.gov
Influence of Temperature and Reaction Time on Product Yield and Purity
The efficiency of synthesizing the precursors to this compound is significantly dependent on reaction temperature and duration. These parameters are fine-tuned to maximize product yield and ensure high purity by minimizing side reactions.
For the benzylation of an N-protected tyrosine, specific temperature and time controls have been established. A patented method for producing N-Boc-(O-benzyl)tyrosine, a key intermediate, specifies a reaction temperature between 20°C and 50°C, with a more preferable range of 20°C to 40°C. google.com The reaction time is generally between 3 and 72 hours, optimally between 3 and 24 hours. google.com Following these parameters can lead to conversion yields of 75-95%. google.com In one specific example, stirring the reaction mixture at 40°C for 24 hours resulted in a final isolated yield of 84%. google.com
Another method for the preparation of the O-Benzyl-L-tyrosine intermediate involves a multi-temperature process. Initially, the reaction mixture is heated to 60-65°C for one hour, followed by cooling. After the addition of other reagents, the mixture is heated again to 55°C and maintained for two hours to facilitate the formation of the desired copper complex intermediate. guidechem.com This carefully controlled heating and cooling sequence is crucial for driving the reaction to completion and achieving a good yield. guidechem.com
The table below summarizes the impact of these parameters on the synthesis of key precursors.
| Precursor | Temperature | Reaction Time | Yield |
| N-Boc-(O-benzyl)tyrosine | 40°C | 24 hours | 84% |
| O-Benzyl-L-tyrosine | 60-65°C then 55°C | 1 hour then 2 hours | 62% |
This interactive table provides a summary of reaction conditions for key intermediates.
Multi-step Synthesis Routes Involving O-Benzyl-L-tyrosine Precursors
The formation of this compound is not a single-step reaction but rather a strategic, multi-step synthesis. The process begins with L-tyrosine and involves the sequential protection of its functional groups to ensure that reactions occur at the desired positions. The key intermediate is O-Benzyl-L-tyrosine, where the phenolic hydroxyl group is protected by a benzyl group. guidechem.commtu.edu This intermediate is then converted to the final product.
Preparation of O-Benzyl-L-Tyrosine as a Key Intermediate
One well-documented method utilizes a copper (II) complex. In this procedure, L-tyrosine is treated with potassium hydroxide and copper (II) sulfate pentahydrate. guidechem.com This forms a copper complex that masks the α-amino acid functionality. The complex is then heated at 60-65°C for one hour. guidechem.com Subsequently, benzyl chloride is added, and the mixture is heated to 55°C for two hours to attach the benzyl group to the phenolic oxygen. guidechem.com After the reaction, the copper is removed using hydrochloric acid, and the product is neutralized with an ammonia (B1221849) solution to yield O-Benzyl-L-tyrosine. guidechem.com This detailed process affords the product in a 62% yield. guidechem.com A similar method using benzyl bromide and a copper complex at room temperature for 4 hours has also been reported, resulting in a 60% yield. mtu.edu
An alternative route involves starting with an amino-protected version of tyrosine, such as N-Boc-L-tyrosine. This precursor is reacted with benzyl chloride in methanol (B129727) with sodium methoxide (B1231860) as a base and tetrabutylammonium (B224687) iodide as a phase-transfer catalyst. The reaction, conducted at 40°C for 24 hours, yields N-Boc-(O-benzyl)tyrosine, which can then be deprotected to give O-Benzyl-L-tyrosine. google.com This method reports a high yield of 84% for the protected intermediate. google.com
The table below outlines different documented approaches to synthesizing this key intermediate.
| Starting Material | Key Reagents | Reaction Conditions | Yield |
| L-Tyrosine | KOH, CuSO₄·5H₂O, Benzyl Chloride | 60-65°C for 1h, then 55°C for 2h | 62% guidechem.com |
| L-Tyrosine | 2N NaOH, CuSO₄·5H₂O, Benzyl Bromide | Room temperature, 4h | 60% mtu.edu |
| N-Boc-L-tyrosine | Sodium Methoxide, Benzyl Chloride, TBAB | 40°C, 24h | 84% google.com |
This interactive table compares various synthetic routes for the O-Benzyl-L-tyrosine intermediate.
Sequential Protection and Salt Formation Strategies
With the O-Benzyl-L-tyrosine intermediate in hand, the subsequent steps focus on arriving at the final toluene-p-sulphonate salt. The strategies often involve protecting the amine functionality before the final salt formation.
A common protecting group for the amino acid's amine is the tert-butyloxycarbonyl (Boc) group. O-Benzyl-L-tyrosine can be reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a dioxane/water mixture with a base like sodium bicarbonate to yield N-Boc-O-benzyl-L-tyrosine. mtu.edu This Boc group is stable under many reaction conditions but can be readily removed when needed. A general procedure for Boc deprotection involves treating the protected amino acid with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). rsc.org The reaction is typically run at 0°C and then allowed to warm to room temperature, after which the volatile components are removed by evaporation to yield the deprotected amine as a salt. rsc.org
The final step is the formation of the toluene-p-sulphonate salt. The most direct method described for similar compounds is the Fischer-Speier esterification. researchgate.netresearchgate.net In this reaction, the amino acid is treated with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water. researchgate.net This single step accomplishes both the esterification of the carboxylic acid group to form a benzyl ester and the formation of the p-toluenesulfonate salt with the amino group. This explains why the final compound is often named L-Tyrosine Benzyl Ester p-Toluenesulfonate. researchgate.netpeptide.comfishersci.ca The p-toluenesulfonic acid serves as both the acid catalyst for the esterification and the counter-ion for the salt formation. researchgate.net
O-Benzyl as a Hydroxyl Protecting Group for Tyrosine Residues
The phenolic hydroxyl group of tyrosine is reactive and requires protection during peptide synthesis to avoid side reactions such as O-acylation. biosynth.com The benzyl group (Bzl), attached as an ether, is a well-established protecting group for this purpose. google.comwikipedia.org O-Benzyl-L-tyrosine is a derivative of the natural amino acid tyrosine and serves as a key building block in the synthesis of peptides and other chemicals. sigmaaldrich.comnih.gov
An ideal protecting group strategy relies on orthogonality, which means that different protecting groups can be removed selectively without affecting others. biosynth.comuniurb.it The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies. biosynth.comresearchgate.net
The O-benzyl group is fully orthogonal with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group, which protects the N-terminal amine, is removed using a base like piperidine (B6355638), conditions to which the O-benzyl ether are stable. thieme-connect.deiris-biotech.de This compatibility makes the Fmoc/Bzl combination a viable strategy.
Conversely, the combination of the tert-butoxycarbonyl (Boc) group for N-terminal protection and the benzyl (Bzl) group for side-chain protection is considered "quasi-orthogonal". biosynth.com Both Boc and Bzl groups are removed by acidic conditions. researchgate.netiris-biotech.de However, the Boc group is cleaved with milder acids like trifluoroacetic acid (TFA), while the Bzl group requires stronger acids like hydrofluoric acid (HF) for cleavage. researchgate.netthieme-connect.de The challenge lies in the fact that the O-benzyl group on tyrosine is significantly more acid-labile than benzyl ethers on aliphatic alcohols like serine or threonine and is not completely stable during the repetitive TFA treatments required for Boc deprotection in multi-step syntheses. thieme-connect.de This can lead to premature loss of the protecting group. thieme-connect.denih.gov
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (Tyrosine) | Deprotection Conditions (Nα) | Orthogonality |
| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Base (e.g., Piperidine) | Orthogonal. biosynth.com |
| Boc/Bzl | Boc (Acid-labile) | Bzl (Strong acid-labile/Hydrogenolysis) | Acid (e.g., TFA) | Quasi-orthogonal. biosynth.comthieme-connect.de |
This table provides an interactive comparison of the two main protecting group strategies in peptide synthesis.
The formation of the O-benzyl ether on tyrosine is typically achieved through a Williamson ether synthesis. organic-chemistry.orgyoutube.com This involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide. organic-chemistry.orgmtu.edu To achieve selective protection, especially in the presence of other reactive groups, specific conditions are employed. For instance, the synthesis can be performed by first forming a copper(II) complex of tyrosine, which then reacts with benzyl bromide under alkaline conditions. mtu.edu
Despite its utility, the O-benzyl protecting group on tyrosine has stability issues, particularly under acidic conditions. thieme-connect.de The phenolic benzyl ether is more susceptible to acid cleavage than its aliphatic counterparts. thieme-connect.de A significant side reaction during acidolytic deprotection is the O-to-C migration of the benzyl group, which results in the formation of 3-benzyltyrosine as an impurity. thieme-connect.denih.gov This rearrangement can occur even with TFA, which is used for Boc group removal. nih.gov
The selective introduction of the O-benzyl group onto the tyrosine hydroxyl function can be performed using methods like the Williamson synthesis with benzyl bromide in the presence of a base. wikipedia.orgmtu.edu
The cleavage of the O-benzyl ether can be accomplished through several methods, with the choice depending on the other functional groups present in the peptide. thieme-connect.deorganic-chemistry.org
Catalytic Hydrogenation : This is often the preferred method for cleavage in solution-phase synthesis. thieme-connect.de The reaction, typically using hydrogen gas with a palladium-on-carbon (H2/Pd-C) catalyst, is clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.orgyoutube.com This method avoids the issue of acid-catalyzed ring alkylation. thieme-connect.de
Acidolysis : Strong acids like HF, HBr, or trifluoromethanesulfonic acid (TFMSA) can cleave the benzyl ether. researchgate.netthieme-connect.de However, this method is harsh and can lead to the formation of the undesired 3-benzyltyrosine side product. thieme-connect.denih.gov To mitigate this, specific reagent cocktails have been developed. For example, using a mixture of TFA and acetic acid (7:3) or TFA in the presence of a scavenger like thioanisole (B89551) can suppress the O-to-C rearrangement and loss of the protecting group. nih.govjst.go.jp
| Cleavage Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, prevents ring alkylation. thieme-connect.deyoutube.com | Not compatible with other reducible groups (e.g., Trp, Met). |
| Acidolysis | Strong acids (HF, HBr, TFMSA) | Effective for final deprotection. thieme-connect.de | Can cause O-to-C migration and other side reactions. thieme-connect.denih.gov |
| Modified Acidolysis | TFA/Thioanisole or TFA/Acetic Acid | Suppresses side reactions. nih.govjst.go.jp | May still lead to some degradation. |
This interactive table summarizes the primary methods for cleaving the O-benzyl protecting group from tyrosine.
Toluene-p-sulphonate as a Counterion and its Role in Product Isolation
While the O-benzyl group serves a protective function, the toluene-p-sulphonate (also known as tosylate) portion of the compound plays a crucial role in the practical aspects of synthesis. sielc.comglentham.com p-Toluenesulfonic acid (TsOH) is a strong organic acid that is solid at room temperature, making it convenient to handle. wikipedia.org It readily forms salts with basic compounds, such as the free α-amino group of O-benzyl-L-tyrosine. nih.gov
One of the primary advantages of forming the toluene-p-sulphonate salt of O-benzyl-L-tyrosine is the facilitation of its isolation and purification. biosynth.com Amino acids and their derivatives can sometimes be difficult to crystallize from reaction mixtures. mun.ca Converting the product into a salt with a suitable counterion like tosylate often yields a stable, highly crystalline solid. biosynth.comresearchgate.net
Crystallization is a powerful purification technique in chemical synthesis, allowing for the effective removal of impurities. mun.cagoogle.com The formation of a well-defined crystalline salt like this compound simplifies the separation of the desired product from the reaction medium and any soluble byproducts through simple filtration.
The physical properties of the tosylate salt significantly benefit downstream processing and handling. As a stable, crystalline solid, the compound is easier to store, weigh, and handle compared to potentially oily or amorphous free-base forms. nih.gov This improved handling contributes to more accurate and reproducible results in subsequent synthetic steps. The tosylate salt form can also influence the compound's solubility, which can be advantageous for certain purification or reaction protocols. nih.gov Before its use in the next step of peptide synthesis (i.e., coupling to another amino acid), the tosylate salt is typically neutralized with a non-nucleophilic base to liberate the free α-amino group, making it available for peptide bond formation.
Deprotection Strategies for O-Benzyl-L-tyrosine Derivatives
Catalytic hydrogenolysis is a premier method for the cleavage of benzyl ethers, valued for its mild and highly efficient nature. youtube.comambeed.com This technique is widely employed for the deprotection of the O-benzyl group from tyrosine residues in peptide synthesis. acsgcipr.orgmdma.ch The process involves the reductive cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source. youtube.comambeed.com
The most common catalyst for this transformation is palladium on an activated carbon support (Pd/C). acsgcipr.orgthalesnano.com The reaction is typically carried out by stirring the protected peptide in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate, under an atmosphere of hydrogen gas (H₂). thalesnano.comfishersci.co.ukrsc.org The benzyl group is converted to toluene, which is a volatile and easily removable byproduct, while the hydroxyl group of the tyrosine residue is liberated. youtube.comorganic-chemistry.org
An alternative to using hydrogen gas is catalytic transfer hydrogenation. mdma.chacs.orgresearchgate.net This method utilizes a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, to transfer hydrogen to the substrate in the presence of the palladium catalyst. acsgcipr.orgmdma.chacs.org This approach can be advantageous as it avoids the need for specialized equipment to handle hydrogen gas. acsgcipr.org
The efficiency of hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the presence of other functional groups. thalesnano.comrsc.org For instance, studies have shown that at higher temperatures, conversion rates can be dramatically increased. thalesnano.com While palladium on carbon is highly effective, other catalysts like Raney Nickel have also been explored, showing different reactivity profiles depending on the reaction conditions. rsc.org The presence of sulfur-containing residues can sometimes poison the catalyst, reducing its efficacy. acsgcipr.org Despite these considerations, catalytic hydrogenolysis remains a robust and preferred method for benzyl ether deprotection due to its high yields and clean reaction profiles. youtube.com
Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Typical Solvents | Key Features |
|---|---|---|---|
| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Highly efficient, common laboratory practice. acsgcipr.orgthalesnano.com |
| Palladium on Carbon (Pd/C) | Formic Acid | Methanol | Convenient hydrogen donor, avoids H₂ gas. mdma.ch |
| Raney Nickel (Raney-Ni) | Hydrogen Gas (H₂) | Ethanol, Multiphase systems | Alternative to Pd/C, reactivity varies with conditions. rsc.org |
In peptide synthesis, particularly when using the Boc (tert-butyloxycarbonyl) strategy, the temporary N-terminal Boc group is removed at each cycle of amino acid addition. mdpi.comub.edu This deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution. fishersci.co.ukcommonorganicchemistry.comchemspider.com A key requirement for this step is that the permanent protecting groups on the amino acid side chains, such as the O-benzyl ether of tyrosine, remain stable and intact. mdpi.comub.edu
The O-benzyl group is generally stable to the acidic conditions used for Boc removal. uwindsor.ca This stability allows for the selective deprotection of the N-terminus without premature cleavage of the side-chain protection. mdpi.com However, a potential side reaction during the acid treatment of O-benzyl-L-tyrosine is the acid-catalyzed migration of the benzyl group from the oxygen atom to the aromatic ring of the tyrosine side chain, leading to the formation of 3-benzyltyrosine. nih.govpeptide.com
To suppress this undesirable rearrangement, modifications to the deprotection cocktail have been developed. For instance, using a mixture of trifluoroacetic acid and acetic acid can effectively minimize the loss of the O-benzyl group and the formation of the 3-benzyltyrosine byproduct. nih.gov Another approach involves the use of scavengers in the deprotection solution. The choice of acid and the reaction conditions are critical to ensure high fidelity throughout the synthesis. fishersci.co.uknih.gov In some cases, Brønsted acidic deep eutectic solvents (DES) have been shown to selectively remove the N-Boc group without affecting the O-benzyl ether protection. mdpi.comresearchgate.net
Table 2: Acidic Deprotection of N-Boc Group in the Presence of O-Benzyl-L-tyrosine
| Reagent | Typical Conditions | Stability of O-Benzyl Ether | Potential Side Reaction | Mitigation Strategy |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA, Room Temperature | Generally Stable mdpi.comuwindsor.ca | Benzyl group migration to the ring nih.govpeptide.com | Addition of acetic acid or scavengers nih.gov |
| HBr in Trifluoroacetic Acid | Varies | Can cause cleavage and migration nih.gov | O to C migration of the benzyl group nih.gov | Use of phenol (B47542) and p-cresol (B1678582) as scavengers nih.gov |
| Deep Eutectic Solvent (ChCl:pTSA) | Room Temperature | Stable mdpi.comresearchgate.net | Not reported to be significant | Provides selective Boc deprotection mdpi.comresearchgate.net |
Modern peptide synthesis relies heavily on the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others that remain unaffected. bham.ac.ukorganic-chemistry.org This strategy is essential for the synthesis of complex peptides, including those with branches or other modifications. The O-benzyl group is a valuable component of such orthogonal schemes due to its unique cleavage condition (catalytic hydrogenolysis) compared to other common protecting groups. uwindsor.cabham.ac.uk
A classic orthogonal strategy combines the use of:
Base-labile groups: The Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection, removed by a base like piperidine.
Acid-labile groups: The Boc group for N-terminal protection or t-butyl (tBu) based groups for side-chain protection, removed by an acid like TFA. ub.edu
Hydrogenolysis-labile groups: The benzyl (Bzl) group for side-chain protection, removed by catalytic hydrogenolysis. acsgcipr.org
In a synthetic sequence employing O-benzyl-L-tyrosine, the N-terminal Boc or Fmoc group can be repeatedly removed during chain elongation without affecting the O-benzyl ether. mdpi.comub.edu Once the peptide chain is fully assembled, the benzyl protecting groups on tyrosine and other residues can be cleaved simultaneously with other benzyl-type protectors (e.g., benzyloxycarbonyl (Z) for lysine) via hydrogenolysis. acsgcipr.orgnih.gov Subsequently, if t-butyl based side-chain protecting groups are present, they can be removed in a final step with strong acid. nih.gov
This orthogonality ensures that the deprotection steps are highly chemo-selective, preventing unwanted modifications and leading to a higher purity of the final peptide product. bham.ac.ukorganic-chemistry.org The ability to selectively deprotect different functional groups in a specific order is crucial for synthesizing structurally complex and biologically active peptides. nih.gov
Advanced Applications As a Synthetic Intermediate in Complex Molecule Construction
Integration into Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
O-Benzyl-L-tyrosine is a foundational amino acid derivative for both solid-phase peptide synthesis (SPPS) and traditional solution-phase methods. sigmaaldrich.comsigmaaldrich.com In both strategies, the primary amine and carboxylic acid groups of amino acids are selectively protected and deprotected to build a peptide chain in a specific sequence. beilstein-journals.org The benzyl (B1604629) group on the tyrosine side chain is considered a "permanent" protecting group, designed to remain intact throughout the chain elongation process while "temporary" protecting groups on the N-terminus (like Fmoc or Boc) are cyclically removed. peptide.com
In solution-phase synthesis, O-Benzyl-L-tyrosine is used as a building block for creating peptide intermediates that are isolated and purified after each coupling step. beilstein-journals.orgmtu.edu This method, though labor-intensive, is effective for producing short peptides and fragments. mtu.edu In the more common automated SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids, including N-terminally protected O-Benzyl-L-tyrosine, are added sequentially. beilstein-journals.orgpeptide.com The use of excess reagents drives the coupling reactions to completion, with purification occurring only at the end of the synthesis after the completed peptide is cleaved from the resin. peptide.com
For the synthesis of large peptides and small proteins, a convergent approach known as segment condensation is often employed to overcome challenges like aggregation and incomplete reactions associated with long, stepwise syntheses. nih.govnih.gov This strategy involves the chemical joining of several smaller, pre-synthesized, and protected peptide fragments. nih.govsigmaaldrich.com
O-Benzyl-L-tyrosine plays a crucial role as a constituent of these peptide segments. The protected tyrosine residue is incorporated into a fragment during its initial solid-phase or solution-phase synthesis. This fragment, which may contain 5-15 amino acid residues, is then purified and used in a subsequent coupling reaction with another fragment to build the larger peptide backbone. nih.gov The benzyl ether protection of the tyrosine side chain is essential, as it must endure the conditions required for fragment synthesis, purification, and the final segment coupling reaction. sigmaaldrich.com This approach has been successfully used to synthesize complex biologically active molecules, including human big gastrin-II. sigmaaldrich.com
The primary application of O-Benzyl-L-tyrosine is in the routine synthesis of peptides that contain one or more tyrosine residues. nih.govnih.gov Tyrosine is a common amino acid in many biologically active peptides, where its phenolic side chain can be critical for receptor binding, signaling, and structural integrity. nih.gov The benzyl-protected form ensures that the tyrosine residue is incorporated correctly without interference from its reactive hydroxyl group.
Furthermore, O-Benzyl-L-tyrosine serves as a starting material for peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability or bioavailability. mtu.edu An example includes the synthesis of short α-/β-mixed peptides, where the natural α-amino acid backbone is altered. mtu.edu In one study, a novel tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3, was synthesized using O-benzyl-L-tyrosine in a solution-phase approach, demonstrating its utility in creating non-natural peptide structures with potential biological activity. mtu.edu
Table 1: Comparison of Peptide Synthesis Methodologies Using O-Benzyl-L-tyrosine
| Methodology | Description | Role of O-Benzyl-L-tyrosine | Key Advantage | Reference |
|---|---|---|---|---|
| Solution-Phase Synthesis | Peptide chain is elongated in a homogenous solution. Intermediates are isolated and purified at each step. | A protected amino acid building block. | Allows for purification of intermediates, suitable for short peptides. | beilstein-journals.orgmtu.edu |
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is built on an insoluble polymer support. Reagents are washed away after each step. | A side-chain protected amino acid for sequential addition to the resin-bound peptide. | Amenable to automation and synthesis of longer peptides. | beilstein-journals.orgpeptide.com |
| Segment Condensation | A convergent approach where pre-synthesized, protected peptide fragments are coupled together. | Incorporated into a peptide fragment with its side-chain protection intact for the final coupling reaction. | Efficient for synthesizing very large peptides and proteins; avoids aggregation issues. | nih.govsigmaaldrich.com |
Precursor for Biologically Active Compounds and Prodrugs
The chiral scaffold of O-Benzyl-L-tyrosine makes it a valuable precursor for a range of biologically active molecules beyond standard peptides. Its structure can be chemically modified to produce therapeutics, derivatives, and prodrugs for various applications, including neuropharmacology and medical imaging. chemimpex.comnih.gov
L-tyrosine itself is a natural precursor to critical catecholaminergic neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov This inherent biological relevance makes tyrosine derivatives attractive targets for drug development. O-Benzyl-L-tyrosine serves as a key starting material in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com Its protected side chain allows for chemical modifications at other parts of the molecule without affecting the phenol (B47542) group. It is also utilized in the development of compounds for cancer research. chemimpex.com By serving as a chiral template, it enables the synthesis of complex molecules that can interact specifically with biological targets like enzymes and receptors. chemimpex.comnih.gov
A highly significant application of tyrosine derivatives is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), a powerful medical imaging technique. O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is a key PET tracer used for imaging brain tumors. nih.govmdpi.com
The synthesis of [18F]FET often involves the nucleophilic substitution of a leaving group with the positron-emitting fluorine-18 (B77423) ([18F]) isotope. While O-Benzyl-L-tyrosine toluene-p-sulphonate is not the direct precursor, structurally related and more complex tyrosine derivatives are essential for this process. A common and efficient method uses the precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET). mdpi.comresearchgate.net In this molecule, the tosylate group on the ethyl chain attached to the tyrosine oxygen serves as an excellent leaving group for the introduction of [18F]. The other protecting groups (trityl and tert-butyl ester) are subsequently removed to yield the final [18F]FET product. researchgate.net Another approach involves reacting [18F]fluoroethyltosylate directly with unprotected L-tyrosine. nih.govgoogle.com These syntheses highlight the critical role of tosylate chemistry and protected tyrosine scaffolds in the production of advanced diagnostic agents.
Role in the Construction of Non-Peptide Chiral Structures
The inherent chirality of O-Benzyl-L-tyrosine makes it a valuable starting material for asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.
Researchers have utilized derivatives of L-tyrosine to construct non-peptide chiral structures such as piperazines. ucla.edu In one synthetic strategy, substituted L-tyrosine derivatives were used to create (2S,5S)-bis[(p-hydroxyphenyl)methyl]piperazines, which are key intermediates in the total synthesis of bioactive natural product alkaloids like piperazinomycin. ucla.edu The synthesis leverages the stereocenter of the original amino acid to control the stereochemistry of the final piperazine (B1678402) ring, demonstrating how the chiral pool of amino acids can be exploited to build complex, non-peptidic molecular architectures. ucla.edu
Generation of Spirocyclic Scaffolds from Tyrosine Derivatives
Spirocycles, three-dimensional structures containing two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. While direct examples of spirocycle synthesis commencing from this compound are not extensively documented in publicly available literature, the principles of intramolecular reactions on tyrosine derivatives provide a clear pathway to such structures.
Methodologies such as the intramolecular Heck reaction offer a viable strategy for the synthesis of spirocyclic systems. beilstein-journals.org This powerful carbon-carbon bond-forming reaction can be envisioned to cyclize a suitably functionalized O-Benzyl-L-tyrosine derivative, where a pendant unsaturated group reacts with an aryl halide or triflate on the tyrosine ring to form the spirocyclic core. The stereochemistry of the starting amino acid can influence the diastereoselectivity of the cyclization, a crucial aspect in the synthesis of biologically active molecules. nih.gov
Furthermore, the diastereoselective synthesis of spiro-oxindoles, a privileged scaffold in drug discovery, from derivatives of other amino acids highlights a potential application for tyrosine-based starting materials. beilstein-journals.org By analogy, an appropriately modified O-Benzyl-L-tyrosine could serve as a precursor to novel spirocyclic lactams or other heterocyclic systems through intramolecular cyclization strategies.
Functionalization of the Amino Acid Backbone for Diverse Chemical Entities
The amino and carboxylic acid groups of this compound serve as primary handles for a wide array of chemical modifications, extending its utility far beyond standard peptide synthesis.
The amino group can undergo various transformations, including N-alkylation and N-arylation, to introduce diverse substituents. For instance, N-methylation of the corresponding N-tert-butoxycarbonyl (Boc) protected O-Benzyl-L-tyrosine has been reported. researchgate.net This modification can significantly impact the conformational properties and biological activity of resulting peptides or small molecules.
The carboxylic acid terminus offers another site for diversification. It can be readily converted to amides by coupling with a variety of amines, leading to a vast library of functionalized derivatives. Additionally, the C-terminus can be modified to esters or other functional groups, enabling its use in the synthesis of depsipeptides or as a handle for solid-phase synthesis. chemrxiv.org
Analytical and Stereochemical Considerations in Research Synthesis
Assessment of Enantiomeric Purity and Control of Racemization
The biological activity of peptides is intrinsically linked to the stereochemical integrity of their constituent amino acids. Therefore, maintaining the L-configuration of the tyrosine derivative throughout the synthesis is of utmost importance.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the determination of the enantiomeric excess (e.e.) of O-Benzyl-L-tyrosine derivatives. This method allows for the separation and quantification of the desired L-enantiomer from its D-counterpart. While specific methods for the toluene-p-sulphonate salt are not extensively detailed in publicly available literature, methods for closely related O-benzyl-L-tyrosine derivatives provide a strong basis for analysis. For instance, the use of a Chiralcel OD-H column is a common strategy for separating similar chiral compounds. beilstein-journals.org The separation mechanism of these columns relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
A typical HPLC method for analyzing O-Benzyl-L-tyrosine derivatives might involve a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol. The precise ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. The enantiomeric excess is then calculated by comparing the peak areas of the L- and D-enantiomers.
Factors Influencing Racemization during the Synthesis of O-Benzyl-L-tyrosine Toluene-p-sulphonate
Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk during peptide synthesis and the preparation of their building blocks. rhhz.net Several factors can contribute to the loss of stereochemical integrity during the synthesis of this compound.
The activation of the carboxylic acid group of tyrosine is a critical step where racemization can occur. The formation of highly activated intermediates, such as acid chlorides or certain active esters, can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which upon re-protonation can yield either the L- or the D-enantiomer.
The choice of coupling reagents and the reaction conditions, including temperature and the type of base used, play a pivotal role in controlling racemization. researchgate.net For instance, the use of certain coupling reagents in the presence of strong, non-nucleophilic bases can promote racemization. Conversely, milder coupling agents and careful control of the reaction temperature can significantly suppress this unwanted side reaction. The prolonged exposure of the activated amino acid to basic conditions should be avoided. In solid-phase peptide synthesis, for example, the type of resin support and the cleavage conditions can also influence the extent of racemization. researchgate.net
Spectroscopic Techniques for Advanced Structural Elucidation in Academic Research
Spectroscopic methods are indispensable tools for the structural verification and detailed analysis of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive information about the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of all expected structural motifs and to ensure the absence of impurities.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the tyrosine backbone, the benzyl (B1604629) protecting group, and the toluene-p-sulphonate counter-ion. For instance, the aromatic protons of the three phenyl rings will appear in the downfield region of the spectrum. The benzylic protons of the O-benzyl group would typically appear as a singlet, while the α- and β-protons of the tyrosine moiety would present as multiplets with specific coupling patterns.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | Carbonyl Carbon | ~170 - 175 |
| Benzylic Protons (-CH₂-Ph) | ~5.0 | Aromatic Carbons | ~115 - 145 |
| α-Proton (-CH(NH₂)-) | ~4.0 | Benzylic Carbon (-CH₂-Ph) | ~70 |
| β-Protons (-CH₂-Ar) | ~3.0 | α-Carbon (-CH(NH₂)-) | ~55 |
| Methyl Protons (Tosylate) | ~2.3 | β-Carbon (-CH₂-Ar) | ~37 |
| Methyl Carbon (Tosylate) | ~21 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Verification in Synthesized Compounds
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the synthesized this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected absorption bands include:
N-H stretching of the primary amine, typically appearing as a broad band in the region of 3000-3300 cm⁻¹.
C=O stretching of the carboxylic acid, a strong absorption band around 1730-1750 cm⁻¹.
S=O stretching of the sulphonate group, appearing as strong bands in the 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions.
C-O stretching of the benzyl ether, typically observed around 1240 cm⁻¹.
Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
The presence and correct positioning of these bands provide strong evidence for the successful synthesis of the target compound.
Chromatographic Purity Assessment and Isolation Strategies in Research-Scale Synthesis
Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of the synthesis and to get a preliminary indication of the purity of the product. The presence of a single spot under different solvent systems suggests a high degree of purity.
For quantitative purity assessment and for the isolation of the product on a research scale, column chromatography is frequently employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable eluent system is used to separate the desired compound from any unreacted starting materials or side products. The choice of eluent is determined by the polarity of the compounds to be separated.
High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis. By using a calibrated standard, the exact percentage of the desired compound in a sample can be determined. This is particularly important for ensuring the quality of the material before its use in subsequent, often sensitive, applications like peptide synthesis.
HPLC for Purity and Conversion Yield Determination in Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for monitoring the synthesis of this compound. It allows for the accurate determination of product purity and the calculation of conversion yields throughout the reaction process.
A common approach for analyzing this compound involves reverse-phase (RP) HPLC. sielc.com This method can be performed with straightforward conditions, often utilizing a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is intended for Mass Spectrometry (MS) analysis, phosphoric acid is typically substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com
The versatility of HPLC makes it suitable for various scales of operation. The same fundamental method can be adapted from analytical-scale monitoring to preparative-scale separations for impurity isolation. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller 3 µm particle columns can be employed. sielc.com
When dealing with chiral compounds like L-tyrosine derivatives, ensuring the enantiomeric purity is critical. Chiral HPLC methods are specifically designed for this purpose. While specific conditions for this compound are proprietary, the analysis of related tyrosine enantiomers provides insight into typical methodologies. For instance, the separation of o-tyrosine enantiomers has been successfully achieved using a chiral stationary phase like the Astec® CHIROBIOTIC® T column. sigmaaldrich.com Such separations often use a mobile phase mixture of ethanol (B145695) and water. sigmaaldrich.com The monitoring of enantiomeric excess is crucial as racemization can be a significant issue during peptide synthesis, leading to diastereomeric impurities that are difficult to remove. nih.gov
Table 1: Example HPLC Conditions for Analysis of Tyrosine Derivatives
| Parameter | This compound Analysis | o-Tyrosine Enantiomer Analysis |
| Column Type | Newcrom R1 (Reverse-Phase) sielc.com | Astec® CHIROBIOTIC® T (Chiral) sigmaaldrich.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Ethanol, Water (50:50) sigmaaldrich.com |
| Flow Rate | Not specified | 1.0 mL/min sigmaaldrich.com |
| Detection | Not specified | UV, 210 nm sigmaaldrich.com |
| Column Temp. | Not specified | 24 °C sigmaaldrich.com |
This table presents example conditions based on published methods for related compounds and is for illustrative purposes.
Strategies for Purification of Protected Amino Acid Derivatives in Academic Settings
The purification of protected amino acid derivatives like this compound in an academic research context relies on several well-established techniques designed to remove unreacted starting materials, reagents, and side-products. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization and Precipitation: For solid compounds, recrystallization is a powerful and commonly used purification technique in academic labs. ajpamc.com This method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. For instance, the purification of Fmoc-protected amino acids, which are also protected amino acid derivatives, has been effectively carried out by recrystallization from solvents like toluene (B28343) or isopropyl alcohol. ajpamc.com The general procedure involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals. ajpamc.com Similarly, simple precipitation can be an effective method to isolate the desired product in high purity. nih.gov
Chromatographic Methods: Column chromatography is a cornerstone of purification in organic synthesis. For protected amino acids, silica gel chromatography is frequently employed to separate the target molecule from impurities based on differences in polarity.
For more challenging separations, particularly for isolating final products with high purity or for separating stereoisomers, preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. ajpamc.com Semi-preparative HPLC, for example, has been successfully used to isolate the enantiomers of complex molecules derived from tyrosine. nih.gov This approach is especially advantageous when dealing with products that are difficult to crystallize or when impurities have very similar properties to the desired compound. nih.gov
Acid-Base Work-up: An acid-base work-up is a standard liquid-liquid extraction technique used to separate acidic or basic compounds from neutral organic materials. This can be particularly useful for removing excess reagents or byproducts after the synthesis of a protected amino acid. chemrxiv.org By adjusting the pH of the aqueous phase, acidic or basic impurities can be selectively moved from the organic layer to the aqueous layer, thus purifying the desired neutral product in the organic phase. chemrxiv.org
Table 2: Common Purification Techniques for Protected Amino Acids
| Purification Technique | Principle | Typical Application in Academic Settings |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. ajpamc.com | Isolation of the solid final product, removing soluble impurities. nih.govajpamc.com |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase under high pressure. ajpamc.com | Final purification of high-value products, separation of stereoisomers or closely related impurities. nih.gov |
| Acid-Base Extraction | Selective separation of acidic or basic compounds based on their solubility in aqueous solutions of different pH. chemrxiv.org | Removal of acidic or basic reagents and byproducts during the work-up phase of a reaction. chemrxiv.org |
Future Research Directions and Unexplored Reactivity of O Benzyl L Tyrosine Toluene P Sulphonate
Development of Greener Synthetic Pathways for O-Benzyl-L-tyrosine Toluene-p-sulphonate
The traditional synthesis of protected amino acids, including the subject compound, often relies on methods that are effective but environmentally taxing. The Fischer-Speier esterification, a common method for preparing amino acid benzyl (B1604629) esters using p-toluenesulfonic acid as a catalyst, historically utilized hazardous solvents like benzene (B151609) or toluene (B28343) for azeotropic water removal. researchgate.net The drive towards green chemistry necessitates a fundamental rethinking of these processes.
A primary focus for future research is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. rsc.org The ideal solvent should not only be environmentally benign but also efficient for the reaction and subsequent product isolation.
Sustainable Solvents : Research has already shown that cyclohexane (B81311) can be a successful, less hazardous substitute for benzene in the preparation of amino acid benzyl ester p-toluenesulfonates, achieving high yields and preserving enantiomeric purity. researchgate.net Further investigation into other green solvents is warranted. Deep Eutectic Solvents (DES) and ionic liquids present promising, albeit more expensive, alternatives that are non-volatile, recyclable, and can sometimes enhance reaction rates. mdpi.com Water, the most sustainable solvent, could be explored for certain steps, particularly if coupled with phase-transfer catalysts or specialized catalyst systems that operate in aqueous media. mdpi.com
Heterogeneous and Biocatalysts : The p-toluenesulfonic acid catalyst, while effective, can lead to purification challenges and acidic waste streams. Future pathways could involve solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for recycling and minimizing waste. Biocatalysis, using enzymes like lipases, offers a highly selective and mild alternative for the esterification and protection steps, operating at ambient temperatures and neutral pH, thus reducing energy consumption and preventing side reactions like racemization. rsc.org
Table 1: Comparison of Potential Solvent Systems for Greener Synthesis
| Solvent Class | Example(s) | Key Advantages | Research Considerations |
|---|---|---|---|
| Hydrocarbons | Cyclohexane | Low toxicity, effective water azeotroping, preserves chirality. researchgate.net | Flammability, optimization of reaction conditions. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good performance. | Peroxide formation, cost. |
| Ionic Liquids | [Bmim]sac | Low toxicity, potential catalytic activity, recyclable. mdpi.com | High cost, viscosity, product separation challenges. |
| Deep Eutectic Solvents (DES) | Choline chloride/Urea | Biodegradable, inexpensive, easy to prepare. mdpi.com | High viscosity, thermal stability limits. |
| Water | H₂O | Ultimate green solvent, non-toxic, non-flammable. rsc.org | Poor solubility of organic reactants, requires specialized catalysts. |
To align with the principles of atom and step economy, future synthetic strategies should focus on consolidating multiple reaction steps into a single, streamlined process.
One-Pot Synthesis : A one-pot procedure where L-tyrosine is directly converted to this compound without the isolation of intermediates would significantly enhance efficiency. researchgate.netresearchgate.net Such a process, combining the protection of the phenolic hydroxyl group and the formation of the tosylate salt in a single vessel, would reduce solvent usage, minimize transfer losses, and save time. google.com Research in this area would involve optimizing reaction conditions, including the sequential addition of reagents like benzyl chloride and p-toluenesulfonyl chloride, to prevent cross-reactivity and maximize yield. researchgate.net
Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a powerful tool for synthetic efficiency. beilstein-journals.orgnih.gov While not for the direct synthesis of the title compound, MCRs like the Ugi or Petasis reactions could use O-Benzyl-L-tyrosine as a key component to rapidly generate libraries of complex peptide-like molecules. beilstein-journals.orgnih.gov This approach allows for the creation of diverse molecular scaffolds in a time-efficient and sustainable manner, accelerating drug discovery efforts. nih.gov
Expanding the Scope of Chemical Transformations of the Protected Tyrosine Derivative
Beyond its role as a protected amino acid for standard peptide synthesis, this compound is a versatile scaffold whose full reactive potential is yet to be tapped.
Future research can explore novel ways to chemically modify the tyrosine derivative, opening doors to new molecular architectures and functionalities. The free amine and the carboxylic acid (after neutralization of the tosylate salt) are primary handles for derivatization. However, more advanced transformations are conceivable. A recent discovery reported the hyperoxidation of tyrosine residues within peptides using Dess-Martin periodinane, leading to selective peptide cleavage. nih.gov Applying such novel oxidative chemistry to the deprotected O-benzyl-L-tyrosine could yield highly electrophilic intermediates, useful for bioconjugation or as unique building blocks for complex molecule synthesis. nih.gov
In complex peptide synthesis, especially for creating modified peptides (e.g., cyclized, labeled), the choice of protecting groups is critical. peptide.com Orthogonal protecting groups are distinct groups that can be removed under different chemical conditions, allowing for selective deprotection at specific points in a synthesis. iris-biotech.deub.edu
The benzyl (Bzl) group protecting the tyrosine side chain is typically removed by strong acid (like HF) or catalytic hydrogenation. peptide.comcreative-peptides.com While useful, this limits its orthogonality with other acid-labile groups. Future research should explore combining the Bzl group with a wider array of N-terminal (α-amino) and C-terminal protecting groups to create more sophisticated orthogonal schemes. For example, using an N-terminal protecting group that is labile under very specific, mild conditions (e.g., Alloc, removed by Palladium) would allow for N-terminal modification while leaving the Bzl group and other side-chain protectors intact. Conversely, employing alternative side-chain protection for tyrosine that is orthogonal to the Bzl group could enable the synthesis of highly complex, branched, or cyclic peptides where different parts of the molecule can be addressed sequentially. iris-biotech.deug.edu.pl
Table 2: Selected Orthogonal Protecting Groups for Tyrosine Side-Chain Hydroxyl
| Protecting Group | Abbreviation | Common Cleavage Conditions | Compatibility Notes |
|---|---|---|---|
| Benzyl | Bzl | H₂/Pd; strong acids (e.g., HF). peptide.comcreative-peptides.com | Used in both Boc and Fmoc strategies; partially removed by TFA. peptide.com |
| tert-Butyl | tBu | Trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com | Standard for Fmoc strategy; orthogonal to Z and Fmoc groups. |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong acids (HF); stable to TFA. peptide.com | Useful in Boc chemistry for preparing protected peptide fragments. peptide.com |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | Strong acids (HF, HBr); removed by piperidine (B6355638). peptide.com | Limited use in Fmoc chemistry due to piperidine lability. peptide.com |
Advanced Applications in Medicinal and Materials Chemistry
The unique chemical structure of O-Benzyl-L-tyrosine lends itself to applications beyond traditional biochemistry, extending into the realms of advanced therapeutics and materials science.
Medicinal Chemistry : As a derivative of a natural amino acid, O-Benzyl-L-tyrosine is a valuable precursor for pharmaceuticals. chemimpex.com It has been used in the synthesis of drugs targeting neurological disorders and in cancer research. chemimpex.comacademie-sciences.fr Future work could focus on incorporating this moiety into novel peptide-based drugs, where the benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. chemimpex.com Furthermore, derivatives have been explored for their cytotoxic effects against cancer cell lines. academie-sciences.fr A novel tRNA-derived fragment related to tyrosine has been identified as an oncogene, suggesting that targeting tyrosine-related pathways is a promising area for cancer therapy. nih.gov
Materials Science : The compound is a key building block for creating amphiphilic block co-polypeptides. sigmaaldrich.com These materials, which have both hydrophilic (the peptide backbone) and hydrophobic (the benzyl groups) segments, can self-assemble in solution to form micelles or other nanostructures. Such structures are highly promising as targeted drug carriers, functional nanobioreactors, and for biomimetic encapsulation. sigmaaldrich.com The aromatic benzyl groups can also participate in π-stacking interactions, a property that could be exploited in the design of novel hydrogels, liquid crystals, or conductive biomaterials. The solid-state polymerization of related tyrosine derivatives to form high molecular weight polypeptides further underscores the potential for creating advanced polymers from this class of monomer. nih.gov
Design of Next-Generation Biologically Active Molecules Utilizing the Tyrosine Scaffold
The tyrosine residue is of fundamental importance in biological recognition, with its aromatic side chain contributing significantly to binding interactions within proteins. nih.gov Future research can strategically leverage the O-Benzyl-L-tyrosine scaffold to construct novel, highly specific bioactive molecules.
The protected phenolic group of O-Benzyl-L-tyrosine allows for selective chemistry to be performed on the amino and carboxyl termini, making it an ideal component for solid-phase or solution-phase peptide synthesis. sigmaaldrich.com This enables its incorporation into custom peptides designed to mimic or inhibit specific protein-protein interactions. Research efforts can be directed towards synthesizing peptides where the O-benzyl group is retained as a permanent structural feature to enhance hydrophobic interactions within a receptor pocket, or where it is later removed to unmask the phenolic hydroxyl for site-specific modifications or to restore hydrogen bonding capabilities.
Furthermore, the tyrosine scaffold itself is a privileged structure in drug discovery. nih.gov Minimalist binding proteins and small-molecule drugs often rely on tyrosine-like motifs for their function. nih.gov O-Benzyl-L-tyrosine can serve as a foundational element in creating non-peptide scaffolds that present key pharmacophoric features in a defined three-dimensional space. By using this building block, medicinal chemists can design and synthesize libraries of compounds for screening against various therapeutic targets, including enzymes and receptors where tyrosine recognition is critical. The concept of a "scaffold tree," where complex molecules are built from simpler, active cores, can be applied by using O-Benzyl-L-tyrosine as a primary branch for generating new chemical entities with tailored biological activities. researchgate.net
Integration into Polymer and Supramolecular Chemistry for Advanced Materials
The chemical structure of O-Benzyl-L-tyrosine makes it an excellent monomer for the synthesis of advanced polymers and a tecton for building complex supramolecular architectures. acs.org
In polymer chemistry, O-Benzyl-L-tyrosine is a precursor to poly(O-benzyl-L-tyrosine), a polypeptide with interesting material properties. This polymer can be synthesized via the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA). The resulting homopolymer can be further integrated into more complex architectures, such as amphiphilic block copolymers. sigmaaldrich.comacs.org For instance, copolymers combining a hydrophilic block (like polyethylene (B3416737) glycol) with a hydrophobic poly(O-benzyl-L-tyrosine) block can self-assemble in aqueous environments to form micelles or vesicles. acs.org These nanostructures are promising candidates for advanced drug delivery systems, acting as carriers for hydrophobic therapeutic agents. sigmaaldrich.com Future research could focus on tuning the length of the polymer blocks to control the size and morphology of the resulting nanoparticles, thereby optimizing them for targeted drug delivery or as nanobioreactors. sigmaaldrich.com
In supramolecular chemistry, the interplay of hydrogen bonding, π-π stacking from the two aromatic rings, and electrostatic interactions can be exploited to guide the self-assembly of O-Benzyl-L-tyrosine derivatives into well-defined nanostructures. Tyrosine-rich peptides are known to form materials like nanofibers and hydrogels. nih.gov The benzyl protection on the phenol (B47542) side chain modulates these interactions, offering a route to control the assembly process. For example, molecules could be designed to assemble into a specific architecture with the benzyl groups intact; subsequent chemical or enzymatic de-benzylation could then trigger a structural transformation or expose phenolic hydroxyls for covalent cross-linking, imparting enhanced stability or new functionality to the material. nih.gov This approach could lead to the development of stimuli-responsive "smart" materials, such as hydrogels for tissue engineering scaffolds that can be modified in situ. nih.gov
Data Tables
Table 1: Physicochemical Properties of Related Tyrosine Derivatives
| Property | Value | Source |
| Compound | O-Benzyl-L-tyrosine | |
| Molecular Formula | C₁₆H₁₇NO₃ | sigmaaldrich.comnih.gov |
| Molecular Weight | 271.31 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White to light yellow powder/crystal | tcichemicals.com |
| Melting Point | ~226 °C; 259 °C (decomposes) | sigmaaldrich.comtcichemicals.com |
| IUPAC Name | (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid | nih.gov |
| CAS Number | 16652-64-5 | sigmaaldrich.comtcichemicals.com |
| Compound | L-Tyrosine Benzyl Ester p-Toluenesulfonate | |
| Molecular Formula | C₂₃H₂₅NO₆S | fishersci.ca |
| Molecular Weight | 443.51 g/mol | fishersci.ca |
| Appearance | White to almost white powder/crystal | tcichemicals.com |
| Melting Point | 175.0 to 179.0 °C | tcichemicals.com |
| Synonym | H-Tyr-OBzl·Tos-OH | tcichemicals.com |
| CAS Number | 53587-11-4 | fishersci.casielc.com |
Q & A
Q. What are the common synthetic routes for preparing O-Benzyl-L-tyrosine toluene-p-sulphonate, and how do reaction conditions influence yield?
this compound is synthesized via sulfonylation of the hydroxyl group in L-tyrosine derivatives. A typical method involves reacting L-tyrosine with toluene-p-sulphonyl chloride under alkaline conditions (pH 8–9) to protect the phenolic hydroxyl group. The pH is critical to avoid hydrolysis of the sulfonate ester. After reaction completion, acidification to pH 1–2 precipitates the product, which is purified via recrystallization from methanol/water (98:2 v/v) . Variations in solvent choice (e.g., acetonitrile vs. methanol) and temperature (room temperature vs. controlled cooling) can affect crystallization efficiency and yield.
Q. What purification strategies are recommended for isolating high-purity this compound?
Recrystallization using mixed solvents (e.g., methanol-water) is the primary method, leveraging differential solubility of the product and impurities. Chromatographic techniques, such as reverse-phase HPLC with C18 columns, can resolve enantiomeric impurities if chiral purity is critical. Purity validation should include HPLC (>97% by area) and melting point analysis (259°C, dec.) .
Q. How does the toluene-p-sulphonate group enhance stability during peptide synthesis?
The toluene-p-sulphonate group acts as a protecting agent for the phenolic hydroxyl group of tyrosine, preventing unwanted side reactions (e.g., oxidation or nucleophilic substitution) during solid-phase peptide synthesis. Its electron-withdrawing nature stabilizes the ester bond, enabling compatibility with common coupling reagents like DCC or HOBt .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis kinetics of this compound in different solvents?
Solvolysis follows an SN1 or SN2 mechanism depending on solvent polarity and nucleophilicity. In aqueous ethanol, the reaction exhibits high sensitivity to solvent ionizing power (Y values) and nucleophilicity (N values), as described by the Grunwald-Winstein equation. For example, in 80% ethanol, the rate-determining step involves sulfonate ester cleavage, with a marked dependence on solvent-assisted ionization . Advanced kinetic studies using deuterated solvents (e.g., D2O) can further elucidate proton-transfer steps .
Q. How do intramolecular interactions influence the crystal structure of this compound?
X-ray crystallography reveals that the compound adopts a folded conformation stabilized by aromatic π-π stacking between the benzyl and phenylsulphonyl groups. Short C–H···O hydrogen bonds (2.5–2.8 Å) between the sulphonate oxygen and tyrosine backbone further stabilize the lattice. These interactions are critical for predicting solubility and reactivity in solid-state reactions .
Q. What analytical methods resolve contradictions in reported degradation pathways under oxidative conditions?
Conflicting data on oxidative degradation (e.g., sulfonate vs. benzyl group cleavage) can be addressed using tandem mass spectrometry (LC-MS/MS) and isotope-labeling studies. For instance, incubating the compound with H218O and analyzing fragments via high-resolution MS distinguishes hydrolysis pathways. Additionally, DFT calculations can model transition states to predict dominant degradation mechanisms .
Q. How does the sulphonate group modulate enzymatic recognition in proteolysis studies?
The bulky toluene-p-sulphonate group sterically hinders protease access to the tyrosine residue, reducing cleavage rates in model substrates (e.g., trypsin or chymotrypsin assays). Competitive inhibition assays using modified substrates (e.g., N-acetylated derivatives) quantify steric effects, while molecular docking simulations visualize active-site interactions .
Methodological Considerations
- Controlled pH Synthesis : Use buffered Na2CO3/NaHCO3 systems to maintain pH 8–9 during sulfonylation, monitored via inline pH probes .
- Crystallization Optimization : Screen solvent ratios (e.g., methanol:water from 95:5 to 80:20) to balance yield and purity. Slow cooling (0.5°C/min) improves crystal uniformity .
- Stability Testing : Store the compound at 0–6°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
